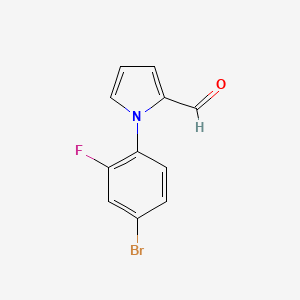
1-(4-Bromo-2-fluorophenyl)-1h-pyrrole-2-carboxaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Bromo-2-fluorophenyl)-1h-pyrrole-2-carboxaldehyde is an organic compound that belongs to the class of pyrrole derivatives It is characterized by the presence of a bromine and fluorine atom on the phenyl ring and a carboxaldehyde group attached to the pyrrole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromo-2-fluorophenyl)-1h-pyrrole-2-carboxaldehyde typically involves the reaction of 4-bromo-2-fluoroaniline with a suitable pyrrole derivative under specific conditions. One common method involves the use of a Vilsmeier-Haack reaction, where the aniline derivative is reacted with a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the carboxaldehyde group onto the pyrrole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
1-(4-Bromo-2-fluorophenyl)-1h-pyrrole-2-carboxaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium or CrO3 in acetic acid.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in appropriate solvents.
Major Products Formed
Oxidation: 1-(4-Bromo-2-fluorophenyl)-1h-pyrrole-2-carboxylic acid.
Reduction: 1-(4-Bromo-2-fluorophenyl)-1h-pyrrole-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1-(4-Bromo-2-fluorophenyl)-1h-pyrrole-2-carboxaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of specialty chemicals and advanced materials with specific properties.
作用機序
The mechanism of action of 1-(4-Bromo-2-fluorophenyl)-1h-pyrrole-2-carboxaldehyde involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.
類似化合物との比較
Similar Compounds
1-(4-Bromo-2-fluorophenyl)ethanone: Similar structure but with an ethanone group instead of a pyrrole ring.
4-Bromo-2-fluorobiphenyl: Similar structure but with a biphenyl core instead of a pyrrole ring.
4-Alkyl-1-(5-fluoro-3-phenyl-1h-indole-2-carbonyl)thiosemicarbazide: Contains a fluorophenyl group but with different functional groups and core structure.
Uniqueness
1-(4-Bromo-2-fluorophenyl)-1h-pyrrole-2-carboxaldehyde is unique due to the combination of its bromine and fluorine substituents on the phenyl ring and the presence of a carboxaldehyde group on the pyrrole ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
特性
CAS番号 |
383136-24-1 |
|---|---|
分子式 |
C11H7BrFNO |
分子量 |
268.08 g/mol |
IUPAC名 |
1-(4-bromo-2-fluorophenyl)pyrrole-2-carbaldehyde |
InChI |
InChI=1S/C11H7BrFNO/c12-8-3-4-11(10(13)6-8)14-5-1-2-9(14)7-15/h1-7H |
InChIキー |
RQPFFMDRBVXCEK-UHFFFAOYSA-N |
正規SMILES |
C1=CN(C(=C1)C=O)C2=C(C=C(C=C2)Br)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


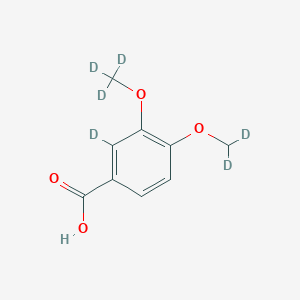
![Thieno[3,4-b]oxanthrene](/img/structure/B13962313.png)
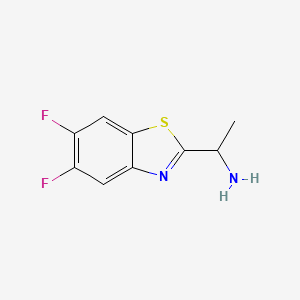
![2-[(2-Amino-1,3-benzothiazol-4-yl)oxy]ethan-1-ol](/img/structure/B13962318.png)
![2-Fluoro-5,8,11-trimethyl-5,6,11,12-tetrahydrodibenzo[b,f][1,5]diazocine](/img/structure/B13962334.png)
![Ethyl 5-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxylate](/img/structure/B13962337.png)

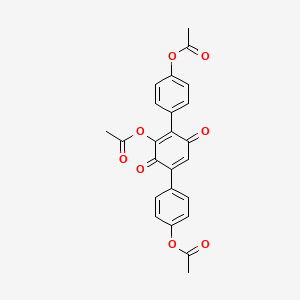
![2-Naphthalenecarboxamide, N-(2,5-dimethoxyphenyl)-4-[(2-ethylphenyl)azo]-3-hydroxy-](/img/structure/B13962359.png)

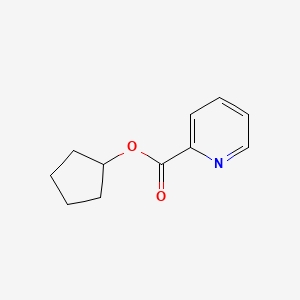
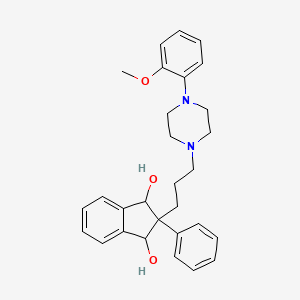
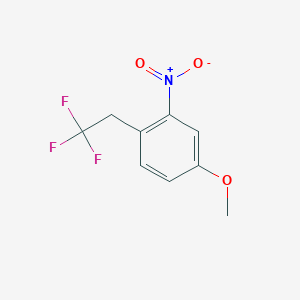
![7-(Bromomethyl)-2-isopropyl-2-azaspiro[4.4]nonane](/img/structure/B13962411.png)
